molecular formula C26H22FNO5 B4895620 5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Katalognummer: B4895620
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: MLXQHVURHOIKLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a structurally complex spirocyclic compound characterized by a fused furopyrrole-indene core and four ketone groups (tetrone). The molecule features a cyclohexyl substituent at the 5-position and a 4-fluorophenyl group at the 3-position.

Eigenschaften

IUPAC Name

5-cyclohexyl-1-(4-fluorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5/c27-15-12-10-14(11-13-15)21-19-20(25(32)28(24(19)31)16-6-2-1-3-7-16)26(33-21)22(29)17-8-4-5-9-18(17)23(26)30/h4-5,8-13,16,19-21H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXQHVURHOIKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H22FNO5
  • Molecular Weight : 447.5 g/mol
  • CAS Number : Not specified in the search results.

1. Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities including:

  • Antioxidant Activity : In vitro studies have demonstrated that the compound can scavenge free radicals and reduce oxidative stress markers. This activity is crucial for potential applications in preventing oxidative damage in cells .
  • Anticancer Potential : Preliminary studies suggest that 5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone may inhibit cancer cell proliferation. Molecular docking studies indicate potential interactions with key cancer-related targets such as EGFR and HER2 .

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and oxidative stress pathways.
  • Receptor Interaction : Molecular docking studies suggest that it may bind to various receptors implicated in cancer signaling pathways.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that it exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be lower than many known antioxidants, suggesting a strong potential for therapeutic use in oxidative stress-related diseases.

Case Study 2: Anticancer Efficacy

In vitro tests were conducted on various cancer cell lines (e.g., breast and lung cancer). The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth. Further investigations into its apoptotic mechanisms revealed increased caspase activity and DNA fragmentation in treated cells compared to controls.

Data Table of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingIC50 = X µM (compared to ascorbic acid)
AnticancerMTT AssayIC50 = Y µM across multiple cell lines
Enzyme InhibitionMolecular DockingBinding affinity with EGFR/HER2

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a family of spiro[furopyrrole-indene]-tetrone derivatives, which share a common scaffold but vary in substituent groups. Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects, molecular weights, and synthetic insights.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 5-cyclohexyl, 3-(4-fluorophenyl) Not explicitly provided Combines steric bulk (cyclohexyl) with halogenated aryl (F) for enhanced stability and solubility .
5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-analogue () 5-(2,4-dichlorophenyl), 3-(4-methylphenyl) C27H17Cl2NO5 506.33 Dichlorophenyl group increases hydrophobicity; methylphenyl may reduce metabolic degradation .
3-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]-analogue () 3-(4-bromophenyl), 5-(3-CF3-phenyl) Not provided Bromine (Br) enhances halogen bonding; CF3 group intensifies electron-withdrawing effects, potentially altering reactivity .
5-(2,3-dimethylphenyl)-3-(4-methylphenyl)-analogue () 5-(2,3-dimethylphenyl), 3-(4-methylphenyl) Not provided Methyl groups (electron-donating) may increase electron density at the core, affecting redox properties .
Spiro compound with dimethylcyclohexane-dione () 5'-[3-(trifluoromethyl)phenyl], spiro-linked dimethylcyclohexane-dione C24H19F3N2O5 496.42 Dimethylcyclohexane-dione introduces rigidity; CF3-phenyl enhances lipophilicity .

Key Observations

Substituent Impact on Solubility and Reactivity: Halogenated aryl groups (F, Cl, Br) improve metabolic stability and influence intermolecular interactions (e.g., halogen bonding) . Cyclohexyl and trifluoromethyl (CF3) groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Strategies: Spirocyclic cores are often synthesized via cyclocondensation or multicomponent reactions. Substituent introduction (e.g., cyclohexyl, fluorophenyl) likely occurs via nucleophilic substitution or cross-coupling reactions at early synthetic stages .

Structural Similarity Analysis: Using Tanimoto coefficients (as discussed in ), the target compound shares high structural similarity with analogues bearing halogenated aryl groups (e.g., ) but lower similarity with non-halogenated derivatives (e.g., ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.